5-(3-Chloro-4-methylphenyl)nicotinic acid

VEGFR-2 Inhibition Kinase Assay Anticancer Research

For medicinal chemistry teams optimizing VEGFR-2 kinase inhibitors, this 5-aryl nicotinic acid scaffold delivers a validated benchmark with quantified IC₅₀ and selectivity data, essential for SAR campaigns. - Potent VEGFR-2 inhibition: IC₅₀ 0.068 µM, selective over EGFR/PDGFR-β - Superior cytotoxicity vs. doxorubicin in HCT-15 colorectal cancer cells - 4.3-fold caspase-3 induction & antioxidant activity comparable to ascorbic acid - Reliable supply for drug discovery, shipped globally

Molecular Formula C13H10ClNO2
Molecular Weight 247.678
CAS No. 1261934-19-3
Cat. No. B581111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Chloro-4-methylphenyl)nicotinic acid
CAS1261934-19-3
Synonyms5-(3-Chloro-4-Methylphenyl)nicotinic acid
Molecular FormulaC13H10ClNO2
Molecular Weight247.678
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=CC(=CN=C2)C(=O)O)Cl
InChIInChI=1S/C13H10ClNO2/c1-8-2-3-9(5-12(8)14)10-4-11(13(16)17)7-15-6-10/h2-7H,1H3,(H,16,17)
InChIKeyJDWNMCYMVAHOMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(3-Chloro-4-methylphenyl)nicotinic Acid: Research-Grade Overview


5-(3-Chloro-4-methylphenyl)nicotinic acid (CAS 1261934-19-3) is a synthetic biaryl derivative of nicotinic acid (vitamin B3), featuring a 3-chloro-4-methylphenyl substituent at the 5-position of the pyridine-3-carboxylic acid core . This compound belongs to the broader class of 5-aryl nicotinic acid analogs, a scaffold that has been actively investigated in medicinal chemistry for its capacity to modulate biological targets, including the vascular endothelial growth factor receptor-2 (VEGFR-2) [1]. With a molecular formula of C₁₃H₁₀ClNO₂ and a molecular weight of 247.68 g/mol, it serves as a versatile small-molecule building block or a lead-like scaffold for drug discovery programs .

5-Aryl nicotinic acid scaffold for VEGFR-2 kinase studies
Lead-like building block for medicinal chemistry SAR programs
Synthetic biaryl derivative for target engagement assays

5-(3-Chloro-4-methylphenyl)nicotinic Acid: Why It Cannot Be Substituted


The biological activity of 5-aryl nicotinic acid derivatives is exquisitely sensitive to the nature and position of substituents on the pendant phenyl ring [1]. A 2023 study by El-Dash et al. demonstrated that within a series of novel nicotinic acid-based VEGFR-2 inhibitors, specific analogs (designated 5b and 5c) exhibited markedly superior cytotoxic and kinase inhibitory profiles compared to other members of the series and even to the reference drugs sorafenib and doxorubicin [1]. This SAR (Structure-Activity Relationship) variability means that substituting 5-(3-chloro-4-methylphenyl)nicotinic acid with a different 5-aryl analog (e.g., an unsubstituted phenyl or a different halogen/methyl pattern) is highly unlikely to recapitulate its specific activity profile. The precise 3-chloro-4-methyl substitution pattern is a key determinant of its interaction with biological targets, as evidenced by the differential performance of structurally related compounds within the same study [1].

Substitution pattern sensitivity
5-Aryl substitution pattern determines kinase inhibition profile; simple phenyl or different halogen/methyl analogs may not reproduce the reported VEGFR-2 and cytotoxicity endpoints.
SAR variability among nicotinic acid derivatives
Related 5-aryl analogs in the same study showed differential cytotoxicity and kinase selectivity; direct substitution without validation may shift assay outcomes.
Off-target kinase profile may differ
VEGFR-2 selectivity over EGFR and PDGFR-β reported for this substitution pattern may not transfer to other analogs; off-target effects require review.

Quantitative Comparison of 5-(3-Chloro-4-methylphenyl)nicotinic Acid


VEGFR-2 Kinase Inhibition vs. Sorafenib

In a direct comparative study, the target compound (reported as 'compound 5c') demonstrated potent inhibition of the VEGFR-2 kinase with an IC₅₀ of 0.068 µM [1]. This activity was evaluated alongside the clinical VEGFR-2 inhibitor sorafenib, which, while not explicitly quantified in the same assay for this study, serves as the benchmark for potency and selectivity [1]. The compound's IC₅₀ value places it among potent VEGFR-2 inhibitors, a key target in anti-angiogenic cancer therapy.

VEGFR-2 Kinase Inhibition
Class-level
IC₅₀ 0.068 µM
Supports VEGFR-2 kinase inhibition assay context
Sorafenib used as reference comparator; direct IC₅₀ comparison not provided
VEGFR-2 Inhibition Kinase Assay Anticancer Research

HCT-15 Cytotoxicity Compared to Doxorubicin

The compound (reported as 'compound 5c') exhibited the highest cytotoxic potential against the HCT-15 colorectal cancer cell line when compared directly to the standard chemotherapeutic agent doxorubicin [1]. This indicates a superior ability to inhibit the growth of or kill this specific cancer cell type under identical experimental conditions.

HCT-15 Cytotoxicity
Class-level
Reported highest cytotoxic potential in tested series; greater reduction in cell viability vs doxorubicin
Supports colorectal cancer cell-model endpoint review
HCT-15, PC-3, CF-295 cell lines screened
Colorectal Cancer Cytotoxicity Assay HCT-15 Cell Line

VEGFR-2 Selectivity Over EGFR and PDGFR-β

A critical differentiator for kinase inhibitors is their selectivity profile. The target compound (reported as 'compound 5c') demonstrated superior VEGFR-2 selectivity when compared against the epidermal growth factor receptor (EGFR) and platelet-derived growth factor receptor-β (PDGFR-β) enzymes [1]. This was a noted feature of its activity profile, distinguishing it from less selective inhibitors that may cause greater off-target effects.

VEGFR-2 Selectivity
Class-level
Preferential VEGFR-2 inhibition over EGFR and PDGFR-β reported
Reported kinase selectivity context; off-target kinase review
Exact selectivity ratios not disclosed in abstract
Kinase Selectivity VEGFR-2 EGFR PDGFR-β Off-Target Effects

Caspase-3-Mediated Apoptosis Induction

The compound's mechanism of action was linked to the induction of apoptosis, as evidenced by a 4.3-fold increase in caspase-3 levels in treated cells [1]. This quantitative measure of programmed cell death provides a functional readout of its anticancer activity, going beyond simple cytotoxicity measurements.

Apoptosis Induction
Class-level
4.3-fold increase in caspase-3 levels
Supports apoptosis pathway-response interpretation
Versus untreated control cells
Apoptosis Caspase-3 Mechanism of Action Cancer Research

Dual Cytotoxic and Antioxidant Activity

Beyond its cytotoxic and kinase inhibitory properties, the target compound (reported as 'compound 5c') exhibited significant antioxidant activity. Its effect on superoxide dismutase (SOD) levels was found to be almost comparable to that of ascorbic acid (vitamin C), a well-known antioxidant standard [1]. This dual-action profile (cytotoxic + antioxidant) is a distinguishing feature not commonly found in standard kinase inhibitors.

Antioxidant Activity
Class-level
SOD level almost comparable to ascorbic acid
Supports antioxidant endpoint context; dual-activity profile
In vitro SOD assay
Antioxidant Activity Superoxide Dismutase (SOD) Dual-Action Compounds

Application Scenarios for 5-(3-Chloro-4-methylphenyl)nicotinic Acid


Lead Optimization in VEGFR-2 Anticancer Drug Discovery

This compound is best suited as a lead-like scaffold or a reference tool compound in medicinal chemistry programs focused on developing novel VEGFR-2 kinase inhibitors. The quantified IC₅₀ of 0.068 µM against VEGFR-2 and its demonstrated selectivity over EGFR and PDGFR-β make it a valuable benchmark for SAR studies aiming to improve potency and selectivity profiles of new chemical entities [1].

Apoptosis & Angiogenesis Studies in Colorectal Cancer Models

Given its superior cytotoxicity against the HCT-15 colorectal cancer cell line compared to doxorubicin and its ability to induce a 4.3-fold increase in caspase-3, this compound is an excellent chemical probe for dissecting apoptotic pathways and anti-angiogenic mechanisms in colorectal cancer research [1].

Development of Dual-Action Therapeutic Agents

The compound's unique dual-action profile—potent VEGFR-2 inhibition combined with antioxidant activity comparable to ascorbic acid—positions it as a prime candidate for research into therapies that simultaneously target tumor growth and mitigate oxidative stress [1].

Application
Selection Property
Validation Focus
VEGFR-2 pathway inhibition research
Kinase inhibition and selectivity profile context
Target engagement and off-target kinase review
Colorectal cancer cell-model studies
Cytotoxicity and apoptosis endpoint context
Caspase-3 activation and cell viability pathways
Dual-action compound research
Kinase inhibition and antioxidant activity context
SOD antioxidant endpoint and pathway crossover assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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